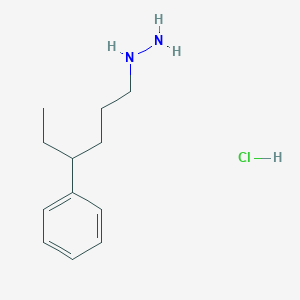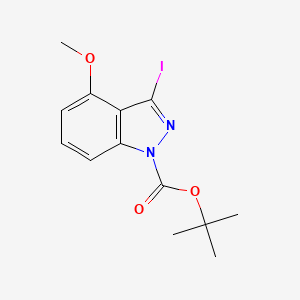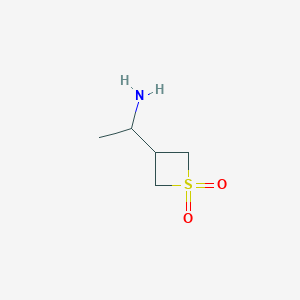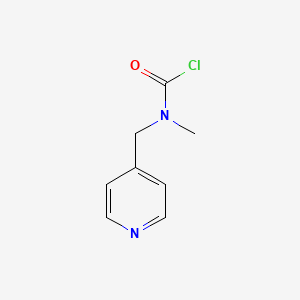
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride is an organic compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (–CONH2) attached to a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride typically involves the reaction of N-methyl-N-(pyridin-4-ylmethyl)amine with phosgene (COCl2) or a similar chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the product. The general reaction scheme is as follows:
N-methyl-N-(pyridin-4-ylmethyl)amine+COCl2→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. Alternative chlorinating agents such as triphosgene or diphosgene can also be used to minimize the hazards associated with phosgene gas.
化学反应分析
Types of Reactions
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the carbamoyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamates or thiocarbamates, depending on the nucleophile used.
Hydrolysis: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.
Reduction: The major product is N-methyl-N-(pyridin-4-ylmethyl)amine.
科学研究应用
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atom in the carbamoyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify biomolecules and other substrates, leading to changes in their structure and function.
相似化合物的比较
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride can be compared with other carbamoyl chlorides and related compounds, such as:
- N-methyl-N-(pyridin-3-ylmethyl)carbamoylchloride
- N-methyl-N-(pyridin-2-ylmethyl)carbamoylchloride
- N-methyl-N-(phenylmethyl)carbamoylchloride
These compounds share similar reactivity and applications but differ in the position of the substituent on the pyridine ring or the nature of the substituent. The unique structure of this compound, with the substituent at the 4-position of the pyridine ring, may confer specific reactivity and selectivity in certain reactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H9ClN2O |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
N-methyl-N-(pyridin-4-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-11(8(9)12)6-7-2-4-10-5-3-7/h2-5H,6H2,1H3 |
InChI 键 |
MAPBBIHYSUNXRS-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=NC=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)

![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
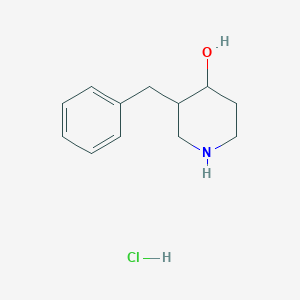
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)

![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)

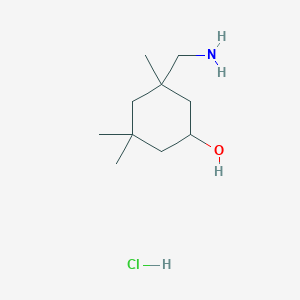
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)
